Cas no 85-38-1 (2-hydroxy-3-nitro-benzoic acid)

2-Hydroxy-3-nitrobenzoic acid is a nitrated derivative of salicylic acid, characterized by the presence of a hydroxyl group at the 2-position and a nitro group at the 3-position on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and agrochemicals. Its nitro and carboxyl functionalities make it suitable for further functionalization, enabling the synthesis of more complex molecules. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in various reaction conditions. Its structural features contribute to its utility in chelation and coordination chemistry, offering potential applications in material science and catalysis.
2-hydroxy-3-nitro-benzoic acid structure
85-38-1 structure
Product Name:2-hydroxy-3-nitro-benzoic acid
CAS No:85-38-1
MF:C7H5NO5
MW:183.118302106857
MDL:MFCD00024240
CID:34341
PubChem ID:87573612
Update Time:2025-11-02

2-hydroxy-3-nitro-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-3-nitrobenzoic acid
    • 3-Nitrosalicylic Acid
    • 3-Nitrosalicylic Aci
    • Benzoic acid, 2-hydroxy-3-nitro-
    • Salicylic acid, 3-nitro-
    • 2-hydroxy-3-nitro-benzoic acid
    • WWWFHFGUOIQNJC-UHFFFAOYSA-N
    • 47661X4L2C
    • 3-Nitro-salicylsaure
    • 3-nitrosalicyclic acid
    • Salicylic acid, 3-nitro
    • WLN: WNR BQ CVQ
    • 2-Hydroxy-3-nitrobenzoic aci
    • Benzoic acid, 2-hydroxynitro-
    • NSC182
    • D
    • 4-10-00-00228 (Beilstein Handbook Reference)
    • SY107293
    • N0251
    • Q27259019
    • NSC-182
    • 3-Nitrosalicylic acid, >=99.0% (HPLC)
    • CS-0097789
    • Z1255465064
    • AE-562/40897208
    • 85-38-1
    • F10498
    • HY-W039726
    • W-110781
    • A20356
    • 3-NITROSALICYLIC ACID [MI]
    • MFCD00024240
    • AKOS000282179
    • BRN 2213132
    • DTXSID80234048
    • MESALAZINE IMPURITY R [EP IMPURITY]
    • EN300-98791
    • AS-46787
    • UNII-47661X4L2C
    • J-509624
    • STK688148
    • N-Boc-3,4-dehydro-L-proline
    • AI3-08930
    • LS-144385
    • FT-0616266
    • AM808249
    • NSC 182
    • SCHEMBL71887
    • 2-Hydroxy-3-nitrobenzoic acid (ACI)
    • Salicylic acid, 3-nitro- (7CI, 8CI)
    • DB-031391
    • DTXCID80156539
    • Salicylic acid, 3-nitro- (7CI,8CI); 2-Hydroxy-3-nitrobenzoic acid; 3-Nitrosalicylic acid; NSC 182
    • MESALAZINE IMPURITY R (EP IMPURITY)
    • 3-Nitrosalicylicacid
    • MDL: MFCD00024240
    • Inchi: 1S/C7H5NO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11)
    • InChI Key: WWWFHFGUOIQNJC-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=C([N+](=O)[O-])C=CC=1)O
    • BRN: 2213132

Computed Properties

  • Exact Mass: 183.01700
  • Monoisotopic Mass: 183.016772
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 1.4
  • Topological Polar Surface Area: 103

Experimental Properties

  • Color/Form: Pale yellow crystals
  • Density: 1.6074 (rough estimate)
  • Melting Point: 145.0 to 150.0 deg-C
  • Boiling Point: 316.77°C (rough estimate)
  • Flash Point: 143.5°C
  • Refractive Index: 1.6280 (estimate)
  • PSA: 103.35000
  • LogP: 1.52180
  • Merck: 6631
  • Solubility: Soluble in ethanol, ether, benzene and chloroform, slightly soluble in water
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2-hydroxy-3-nitro-benzoic acid Security Information

2-hydroxy-3-nitro-benzoic acid Customs Data

  • HS CODE:2918290000
  • Customs Data:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

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2-hydroxy-3-nitro-benzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: 1H-Imidazolium, 2-methyl-1,3-disulfo-, tetracosa-μ-oxododecaoxo[μ12-[phosphato(3… ;  15 min, 80 °C
1.2 Reagents: Water ;  cooled
Reference
2-Methyl-1,3-disulfoimidazolium polyoxometalate hybrid catalytic systems as equivalent safer alternatives to concentrated sulfuric acid in nitration of aromatic compounds
Saikia, Susmita ; et al, Applied Organometallic Chemistry, 2019, 33(10),

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitryl hydride ((NO2)H) Solvents: Water
Reference
Nitration of oxybenzoic acids by nitrous acid
Deninger, A., Journal fuer Praktische Chemie (Leipzig), 1890, 42, 550-553

Production Method 3

Reaction Conditions
1.1 Reagents: Cesium hydroxide Catalysts: Pyridine 2-aldoxime ,  Copper oxide (Cu2O) ,  Tetrabutylammonium bromide Solvents: Water ;  48 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Process for preparation of phenol compounds from hydrolysis of aryl halides in water
, China, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Cesium hydroxide Catalysts: Pyridine 2-aldoxime ,  Copper oxide (Cu2O) ,  Tetrabutylammonium bromide Solvents: Water ;  48 h, 100 °C; 100 °C → rt
Reference
A simple and practical copper-catalyzed approach to substituted phenols from aryl halides by using water as the solvent
Yang, Daoshan; et al, Chemistry - A European Journal, 2010, 16(8), 2366-2370

Production Method 5

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Zirconium dioxide (co-support with zirconia, impregnated with phosphoric acid) ,  Phosphoric acid (on titania/zirconia support) ,  Titania (co-support with zirconia, impregnated with phosphoric acid) Solvents: 1,2-Dichloroethane ;  5 min, reflux
Reference
Fast and efficient nitration of salicylic acid and some other aromatic compounds over H3PO4/TiO2-ZrO2 using nitric acid
Kalbasi, Roozbeh Javad; et al, Chinese Journal of Chemistry, 2010, 28(3), 397-403

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  47.5 s, 35 °C
1.2 Reagents: Isopropyl acetate ,  Water
2.1 Reagents: Sodium hydroxide ;  20 min, 20 bar, 180 °C
Reference
Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow
Sagmeister, Peter; et al, Angewandte Chemie, 2021, 60(15), 8139-8148

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Pyridine ,  Copper Solvents: Water ;  15 min, rt
Reference
Synthesis of salicylic acid derivatives in presence of ultrasonic irradiation using water as solvent
Palacios, Maite L. Docampo; et al, Synthetic Communications, 2003, 33(10), 1783-1787

Production Method 8

Reaction Conditions
Reference
Decarboxylative nitration of some simple hydroxybenzoic acids using cerium(IV) ammonium nitrate
Chawla, H. Mohindra; et al, Indian Journal of Chemistry, 1983, (11), 1129-31

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  20 min, 20 bar, 180 °C
Reference
Advanced Real-Time Process Analytics for Multistep Synthesis in Continuous Flow
Sagmeister, Peter; et al, Angewandte Chemie, 2021, 60(15), 8139-8148

Production Method 10

Reaction Conditions
1.1 Reagents: Zinc, bis(dinitrogen tetraoxide)bis(nitrato-κO)- Solvents: Dichloromethane ;  5 min, rt
Reference
Nitration of aromatic compounds by Zn(NO3)2.2N2O4 and its charcoal-supported system
Iranpoor, Nasser; et al, Synthetic Communications, 2005, 35(2), 263-270

2-hydroxy-3-nitro-benzoic acid Raw materials

2-hydroxy-3-nitro-benzoic acid Preparation Products

2-hydroxy-3-nitro-benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:85-38-1)2-hydroxy-3-nitro-benzoic acid
Order Number:A20356
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:10
Price ($):177.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:85-38-1)3-Nitrosalicylic acid
Order Number:sfd20393
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:85-38-1)3-Nitrosalicylic acid
Order Number:LE16852
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:15
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2-hydroxy-3-nitro-benzoic acid

2-Hydroxy-3-nitro-benzoic Acid (CAS No. 85-38-1): Properties, Applications, and Market Insights

2-Hydroxy-3-nitro-benzoic acid (CAS No. 85-38-1) is a versatile organic compound with a wide range of applications in pharmaceuticals, agrochemicals, and specialty chemicals. This nitro-substituted benzoic acid derivative is known for its unique chemical properties, making it a valuable intermediate in synthetic chemistry. In this article, we delve into the molecular structure, synthesis methods, industrial uses, and emerging trends surrounding this compound.

The molecular formula of 2-hydroxy-3-nitro-benzoic acid is C7H5NO5, featuring both hydroxy and nitro functional groups on the aromatic ring. This combination creates interesting reactivity patterns that chemists exploit for various transformations. Recent studies highlight its role as a precursor for pharmaceutical intermediates, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.

One of the most searched questions about CAS 85-38-1 relates to its synthesis process. Industrial production typically involves the nitration of 2-hydroxybenzoic acid (salicylic acid) under controlled conditions. Researchers are currently exploring greener synthesis routes using biocatalysts or microwave-assisted reactions - topics trending in sustainable chemistry forums. The compound's melting point (218-220°C) and solubility characteristics make it particularly useful in crystallization studies and polymorph screening.

In pharmaceutical applications, 2-hydroxy-3-nitro-benzoic acid serves as a building block for drug molecules targeting inflammation and microbial infections. Its nitro group can be selectively reduced to amines, enabling diverse molecular modifications. Recent patent literature reveals its incorporation into novel antibacterial compounds with improved efficacy against resistant strains - a hot topic in medicinal chemistry research.

The agrochemical sector utilizes 85-38-1 CAS compounds in developing next-generation crop protection agents. Its structural features contribute to the herbicidal and fungicidal activities of certain formulations. With the growing demand for sustainable agriculture solutions, researchers are investigating derivatives of 3-nitro-2-hydroxybenzoic acid as potential biopesticides with lower environmental impact.

Material science applications have recently gained attention, where 2-hydroxy-3-nitro-benzoic acid acts as a ligand in metal-organic frameworks (MOFs) or as a monomer for specialty polymers. Its ability to form hydrogen bonds and coordinate with metal ions makes it valuable for creating functional materials with tailored properties - a trending subject in advanced materials research.

Market analysis shows steady growth for nitrobenzoic acid derivatives, driven by pharmaceutical and agrochemical demand in Asia-Pacific regions. Quality standards for CAS 85-38-1 typically require ≥98% purity, with HPLC and NMR being common analytical methods. Suppliers are increasingly focusing on green chemistry principles in production to meet evolving regulatory requirements and sustainability goals.

Storage and handling of 2-hydroxy-3-nitro-benzoic acid require standard precautions for organic compounds - protection from moisture and extreme temperatures. While not classified as hazardous under normal conditions, proper laboratory safety protocols should always be followed when working with this chemical, including the use of personal protective equipment.

Emerging research directions include exploring the biological activities of novel derivatives and developing more efficient catalytic processes for its synthesis. The compound's chemodiversity continues to attract interest from both academic and industrial researchers, particularly in drug discovery programs targeting neglected diseases.

For researchers seeking 2-hydroxy-3-nitro-benzoic acid suppliers, key considerations include batch-to-batch consistency, technical support, and regulatory documentation. Many manufacturers now provide detailed spectral data and certificates of analysis to facilitate research and development activities. The global market offers both standard and custom synthesis options to meet various application requirements.

In analytical chemistry, 85-38-1 finds use as a reference standard and in method development. Its distinct UV-Vis absorption characteristics make it suitable for spectroscopic studies and quality control applications. Recent advancements in analytical techniques have improved the detection and quantification of this compound in complex matrices.

The future outlook for 2-hydroxy-3-nitro-benzoic acid appears promising, with potential applications expanding into nanotechnology and green chemistry initiatives. As synthetic methodologies advance and new biological activities are discovered, this versatile chemical intermediate will likely maintain its importance in organic synthesis and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:85-38-1)2-hydroxy-3-nitro-benzoic acid
A20356
Purity:99%
Quantity:100g
Price ($):177.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:85-38-1)3-Nitrosalicylic acid
sfd20393
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email